molecular formula C20H28ClNO3 B586889 25E-NBOMe (hydrochloride) CAS No. 1539266-39-1

25E-NBOMe (hydrochloride)

Cat. No.: B586889
CAS No.: 1539266-39-1
M. Wt: 365.9 g/mol
InChI Key: SSCHHVMAKLDXFM-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    25E-NBOMe, a derivative of the phenethylamine hallucinogen 2C-E, primarily targets the serotonin 5-HT2A receptor . It also interacts with the dopamine D1 receptor (D1DR) . These receptors play crucial roles in various physiological processes, including mood regulation, reward-related behaviors, and perception.

    Mode of Action

    25E-NBOMe acts as a potent agonist at the serotonin 5-HT2A receptor . It also induces reward-related behaviors via dopamine D1 receptor signaling . Following administration, the expression of the dopamine transporter and D1DR are enhanced in the nucleus accumbens (NAc) of male mice .

    Biochemical Pathways

    The primary biochemical pathway affected by 25E-NBOMe involves dopaminergic signaling in the NAc . The compound’s interaction with D1DR leads to the induction of intracellular dopaminergic pathways, DARPP32, and phosphorylation of CREB in the NAc of male mice . This reorganization of the neurocircuitry involving the dopamine system results in long-lasting adaptations that can lead to substance use disorder .

    Result of Action

    The molecular and cellular effects of 25E-NBOMe’s action include enhanced expression of the dopamine transporter and D1DR in the NAc of male mice, and reduced NAc dopamine levels in both male mice and rats . These changes are associated with the induction of reward-related behaviors, such as conditioned place preference .

    Action Environment

    The action, efficacy, and stability of 25E-NBOMe can be influenced by various environmental factors. For instance, the temperature and humidity of the laboratory animal facility were controlled during studies . .

    Preparation Methods

      Synthetic Routes: The synthetic routes for 25E-NBOMe involve chemical modifications of the parent compound . Specific details on the synthetic pathways are not widely available due to its illicit nature.

      Reaction Conditions: These would typically involve reagents and conditions suitable for the formation of the N-(2-methoxybenzyl) addition at the amine group of 2C-E.

  • Chemical Reactions Analysis

      Reactions: 25E-NBOMe may undergo various reactions, including oxidation, reduction, and substitution. detailed studies are scarce.

      Common Reagents and Conditions: These would depend on the specific reactions involved.

      Major Products:

  • Scientific Research Applications

      Chemistry: Researchers study 25E-NBOMe to understand its structure-activity relationships and receptor interactions.

      Biology: Investigations focus on its impact on serotonin receptors and potential effects on neuronal signaling.

      Medicine: While not approved for medical use, research explores its pharmacological properties.

      Industry: No industrial applications are reported due to its restricted status.

  • Comparison with Similar Compounds

      Similar Compounds: Besides 25E-NBOMe, related compounds include and . These share structural similarities but differ in substituents and pharmacological profiles.

    Properties

    IUPAC Name

    2-(4-ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SSCHHVMAKLDXFM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H28ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    365.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1539266-39-1
    Record name 25E-Nbome hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266391
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 25E-NBOME HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J52VLQ75U2
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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